molecular formula C11H14O2 B2559923 3-Tert-butoxybenzaldehyde CAS No. 64859-36-5

3-Tert-butoxybenzaldehyde

Cat. No.: B2559923
CAS No.: 64859-36-5
M. Wt: 178.231
InChI Key: SKELHDLJYLXUSL-UHFFFAOYSA-N
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Description

3-Tert-butoxybenzaldehyde: is an organic compound with the molecular formula C11H14O2 . It is a derivative of benzaldehyde, where the aldehyde group is substituted at the meta position with a tert-butoxy group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Tert-butoxybenzaldehyde can be synthesized through several methods. One common method involves the reaction of 3-hydroxybenzaldehyde with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which is then converted to the desired product through dehydration.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 3-Tert-butoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: 3-Tert-butoxybenzoic acid.

    Reduction: 3-Tert-butoxybenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the reagents used.

Scientific Research Applications

Chemistry: 3-Tert-butoxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and as a starting material for the preparation of more complex molecules.

Biology: In biological research, this compound is used as a probe to study enzyme-catalyzed reactions involving aldehydes. It is also used in the development of new biochemical assays.

Industry: In the industrial sector, this compound is used in the production of fragrances, flavorings, and other specialty chemicals. Its unique structure makes it a valuable intermediate in the synthesis of various high-value products .

Mechanism of Action

The mechanism of action of 3-tert-butoxybenzaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group is highly reactive and can undergo nucleophilic addition reactions with various nucleophiles. The tert-butoxy group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .

Comparison with Similar Compounds

    4-Tert-butoxybenzaldehyde: Similar structure but with the tert-butoxy group at the para position.

    2-Tert-butoxybenzaldehyde: Similar structure but with the tert-butoxy group at the ortho position.

    3-Methoxybenzaldehyde: Similar structure but with a methoxy group instead of a tert-butoxy group.

Uniqueness: 3-Tert-butoxybenzaldehyde is unique due to the position of the tert-butoxy group at the meta position, which influences its reactivity and the types of reactions it can undergo. The steric hindrance provided by the tert-butoxy group also affects the compound’s selectivity in various chemical reactions .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-11(2,3)13-10-6-4-5-9(7-10)8-12/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKELHDLJYLXUSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=CC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

EX-654A) 3-Hydroxybenzaldehyde (4.08 g, 33.4 mmol) was slurried in 50 mL of anhydrous CH2Cl2 and added to t-butyl-2,2,2-trichloroacetimidate (25.0 g, 114 mmol) in 200 mL of anhydrous cyclohexane with an additional 50 mL of CH2Cl2 used in transfer. The mixture was stirred under nitrogen until uniform, then boron trifluoride diethyl etherate (0.50 mL, 4 mmol) was added via syringe and stirring was continued for 1 h. Powdered sodium bicarbonate (50 g, 0.6 mol) was added, and the solution was filtered through a silica gel plug, washing the plug with hexane. The solvent was evaporated to give crude product 3.54 g (59%) as an amber oil (85% pure by GC analysis). Chromatography on silica gel eluting with 0-10% ethyl acetate in hexane gave 1.88 g (32%) of pure 3-t-butoxybenzaldehyde product as a colorless oil. 1H NMR (C6D6) δ 9.59 (s, 1H), 7.44 (br s, 1H), 7.20 (d t, 1H), 6.92 (m, 2H), 1.07 (s, 9H).
Quantity
4.08 g
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reactant
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25 g
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200 mL
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50 mL
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0.5 mL
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50 g
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50 mL
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Synthesis routes and methods II

Procedure details

EX-654A) 3-Hydroxybenzaldehyde (4.08 g, 33.4 mmol) was slurried in 50 mL of anhydrous CH2C2 and added to t-butyl-2,2,2-trichloroacetiridate (25.0 g, 114 mmol) in 200 mL of anhydrous cyclohexane with an additional 50 mL of CH2Cl2 used in transfer. The mixture was stirred under nitrogen until uniform, then boron trifluoride diethyl etherate (0.50 mL, 4 mmol) was added via syringe and stirring was continued for 1 h. Powdered sodium bicarbonate (50 g, 0.6 mol) was added, and the solution was filtered through a silica gel plug, washing the plug with hexane. The solvent was evaporated to give crude product 3.54 g (59%) as an amber oil (85% pure by GC analysis). Chromatography on silica gel eluting with 0-10% ethyl acetate in hexane gave 1.88 g (32%) of pure 3-t-butoxybenzaldehyde product as a colorless oil. 1H NMR (C6D6) δ9.59 (s, 1H), 7.44 (br s, 1H), 7.20 (d t, 1H), 6.92 (m, 2H), 1.07 (s, 9H).
Quantity
4.08 g
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reactant
Reaction Step One
Quantity
0.5 mL
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reactant
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50 g
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reactant
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50 mL
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reactant
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200 mL
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